Carbamic acid, hydroxymethyl-, propyl ester
Description
Carbamic acid, hydroxymethyl-, propyl ester (CAHPE) is a carbamate derivative characterized by a hydroxymethyl (-CH₂OH) substituent on the carbamic acid backbone and a propyl ester (-OCH₂CH₂CH₃) group. Carbamates are widely studied for their roles in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrolytic stability and bioactivity. For instance, carbamates with hydroxymethyl or propyl ester groups are utilized as intermediates in drug synthesis, enzyme inhibitors (e.g., HIV protease inhibitors), and functional additives in materials science.
Properties
CAS No. |
6092-64-4 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
propyl N-hydroxy-N-methylcarbamate |
InChI |
InChI=1S/C5H11NO3/c1-3-4-9-5(7)6(2)8/h8H,3-4H2,1-2H3 |
InChI Key |
WUGXIZBRANVOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N(C)O |
Origin of Product |
United States |
Preparation Methods
Carbamate Ester Formation via Carbamoyl Chloride Reaction
One classical method involves reacting the appropriate ester of a carboxylic acid or its salt with carbamoyl chloride in the presence of an organic solvent and a base such as pyridine. This method is exemplified in the synthesis of carbamate esters of salicylic acid derivatives and can be adapted for carbamic acid, hydroxymethyl-, propyl ester synthesis.
- Dissolve the ester precursor in an organic solvent (e.g., ethyl acetate).
- Add carbamoyl chloride dropwise with stirring.
- Maintain the reaction temperature around 40–50°C for approximately 20 hours.
- Work up by acidification and extraction to isolate the carbamate ester.
- Purify by recrystallization or chromatography.
| Reactant Ester | Carbamoyl Chloride | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Propyl ester | Hydroxymethyl carbamoyl chloride | Ethyl acetate | 45 | 21 | ~50 | >95 |
Notes: The yield and purity depend on the stoichiometry and solvent choice. Pyridine acts as both solvent and base to neutralize HCl formed.
Hydrogenolysis of Carbamate Esters
Hydrogenolysis is used to remove protecting groups or convert carbamate esters into desired derivatives. For this compound, catalytic hydrogenation with palladium on carbon under mild pressure (e.g., 50 psi) at room temperature can be employed.
- Catalyst: Palladium on charcoal (5–10% Pd/C).
- Solvent: Ethyl acetate or ethanol mixtures.
- Pressure: 50 psi hydrogen.
- Temperature: Ambient (20–25°C).
- Time: 1–2 hours.
Outcome: Efficient cleavage of protecting groups with high yield and retention of stereochemical integrity.
Coupling Reactions Using Carbodiimide Agents
Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate carbamate bond formation between hydroxyl and carbamoyl groups.
- Solvent: Mixture of N,N-dimethylformamide (DMF) and dichloromethane (CH₂Cl₂).
- Temperature: 0–25°C.
- Stoichiometry: Slight excess of coupling agents to minimize side reactions.
- Reaction Time: 2–24 hours depending on substrate.
Advantages: Mild conditions, high selectivity, and good yields.
Esterification of Carboxylic Acids with Alcohols or Halides
This compound synthesis may involve esterification of 2,2-bis(hydroxymethyl)propionic acid derivatives with propanol or propyl halides.
- Acid-catalyzed esterification with alcohols under reflux.
- Conversion of carboxylic acid to salt using KOH or NaOH, followed by reaction with alkyl halides at low temperatures.
- Cyclization using triphosgene or chloroformate derivatives in the presence of bases at low temperatures (e.g., −78°C).
- $$ \text{Carboxylic Acid} + \text{ROH} \xrightarrow[\text{acid}]{\text{heat}} \text{Ester} + H_2O $$
- $$ \text{Carboxylate Salt} + \text{R-X} \xrightarrow{\text{heat}} \text{Ester} + \text{Salt} $$
Analytical Data and Reaction Optimization
Yield and Purity Influencing Factors
| Factor | Effect on Yield/Purity | Notes |
|---|---|---|
| Temperature control | Precise control improves stereoselectivity and reduces side products | Especially critical during reduction steps |
| Solvent polarity | Influences solubility and reaction rate | Dichloromethane and ethyl acetate commonly used |
| Stoichiometry | Excess reagents may lead to by-products | Balanced molar ratios preferred |
| Catalyst choice | Palladium on carbon preferred for hydrogenolysis | Catalyst loading affects reaction time |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Assesses purity using methanol/sodium acetate buffer mobile phases.
- Mass Spectrometry (MS): Confirms molecular weight and formula.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Carbamoyl chloride reaction | Carbamoyl chloride, pyridine, ethyl acetate | Straightforward, good yields | Requires careful handling of reagents |
| Hydrogenolysis | Pd/C catalyst, H₂, ethyl acetate/ethanol | Mild, selective deprotection | Requires hydrogenation setup |
| Carbodiimide coupling | EDCI, HOBt, DMF/CH₂Cl₂ | High selectivity, mild conditions | Sensitive to moisture |
| Esterification (acid + alcohol) | Acid catalyst, reflux | Simple, scalable | May require removal of water |
| Alkyl halide substitution | Base (KOH/NaOH), alkyl halide | Efficient for alkyl esters | Side reactions possible |
Research Discoveries and Innovations
Recent advances emphasize:
- Use of catalytic potassium cyanide with hydroxylamine for hydroxamic acid derivatives, which may be adapted for carbamate esters to improve yields and selectivity.
- Microwave-assisted synthesis to accelerate carbamate formation.
- Enzymatic and photoorganocatalytic methods for greener synthesis routes, though less common for carbamate esters.
- Continuous flow reactors for improved reaction control and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates generally undergo hydrolysis under acidic or basic conditions. For propyl N-(hydroxymethyl)carbamate:
Key findings:
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group is susceptible to oxidation:
Reduction Reactions
Selective reduction of functional groups:
Substitution Reactions
The hydroxymethyl group can participate in nucleophilic substitutions:
Thermal Decomposition
At elevated temperatures (>150°C), carbamates decompose via:
Transesterification
The propyl ester can be exchanged with other alcohols:
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H⁺ or NaOH | Methyl N-(hydroxymethyl)carbamate | ~70% |
| Benzyl alcohol | H₂SO₄ | Benzyl N-(hydroxymethyl)carbamate | ~65% |
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Carbamic acid esters play a significant role in drug development. They are often used as prodrugs , which are chemically modified drugs that become active only after metabolic conversion. Studies have shown that certain carbamate esters can protect parent compounds from first-pass metabolism, enhancing their bioavailability when administered orally . For instance, N,N-disubstituted carbamate esters have been evaluated for their stability and efficacy as prodrugs for dopaminergic compounds, demonstrating potent inhibition of butyrylcholinesterase while maintaining stability in various biological environments .
2. Organic Synthesis
In organic chemistry, carbamic acid esters serve as intermediates in the synthesis of more complex molecules. They can undergo various chemical reactions such as cyclization and hydrolysis to yield valuable products. For example, intramolecular cyclization reactions involving carbamate derivatives have been explored to generate cyclic hydroxamic acids, which are important in medicinal chemistry for their potential therapeutic effects .
3. Agrochemicals
The compound's reactivity makes it a candidate for use in agrochemicals. Its derivatives may exhibit herbicidal or insecticidal properties, contributing to the development of safer and more effective agricultural chemicals. Research into the biological activity of carbamic acid esters indicates potential applications in pest control formulations.
Case Studies
Mechanism of Action
The mechanism of action of carbamic acid, hydroxymethyl-, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with various biological molecules. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Structural Variations
- Substituent Complexity : CAHPE’s hydroxymethyl-propyl ester structure is simpler than compounds like P4 (), which incorporates a triazole ring and tert-butoxycarbonyl group, enhancing its specificity in enzyme assays. Conversely, phenylmethyl or cyclopropyl substituents () increase steric bulk, affecting bioavailability.
- Ester Group Impact : Propyl esters (e.g., P4 , CAHPE) generally exhibit moderate hydrolytic stability compared to phenyl esters (), which are more resistant to enzymatic cleavage.
Research Findings and Data
Stability and Reactivity
- Carbamates with hydroxymethyl groups (e.g., N-[1-(hydroxymethyl)cyclopropyl]carbamic acid esters ) demonstrate enhanced solubility in polar solvents, critical for drug formulation.
- Propyl esters in CAHPE may offer a balance between lipophilicity and metabolic clearance, as seen in tert-butyl carbamates ().
Biological Activity
Carbamic acid, hydroxymethyl-, propyl ester, also known by its IUPAC name (R)-1-(hydroxymethyl)-2,2-dimethyl-propyl carbamate , is a compound with significant biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C9H19NO3
- Molecular Weight : 189.25 g/mol
- Functional Groups : Hydroxymethyl and propyl ester groups contribute to its reactivity and biological interactions.
The biological activity of carbamic acid esters, including hydroxymethyl-, propyl ester, primarily involves the hydrolysis of the ester group, which releases active carbamic acid derivatives. These derivatives can interact with various biological targets, including:
- Enzymes : They may inhibit or activate enzymatic pathways.
- Receptors : Modulation of receptor activity can lead to various biochemical effects.
Research indicates that these interactions can result in significant pharmacological effects such as cytotoxicity against cancer cells and antimicrobial activity .
Pharmacological Effects
Carbamic acid esters exhibit a range of pharmacological activities:
- Anticancer Activity : Certain derivatives have demonstrated the ability to induce cell death in cancer cells through mechanisms such as mitotic arrest and disruption of microtubule polymerization .
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, making it a candidate for further investigation in the development of antimicrobial agents .
- Enzyme Inhibition : Some carbamic acid compounds are known to inhibit histone deacetylase (HDAC) activity, which is relevant in cancer therapy and other proliferative conditions .
1. Anticancer Activity
A study evaluated the cytotoxic effects of various carbamic acid derivatives on glioblastoma (GBM) cells. The results indicated that specific modifications at the indolyl positions significantly enhanced cytotoxicity. For instance, compounds with propyl esters exhibited a GI50 approaching 10 nM, demonstrating potent inhibition of cell growth .
2. Antimicrobial Efficacy
Research highlighted the antimicrobial properties of carbamic acid derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential of these compounds in treating infections caused by resistant bacterial strains .
Data Table: Biological Activities of Carbamic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Hydroxymethyl Propyl Ester | C9H19NO3 | 189.25 g/mol | Anticancer, Antimicrobial |
| Propyl Carbamate | C4H9NO2 | 103.12 g/mol | Enzyme Inhibition |
| Indolyl-Pyridinyl Derivative | C11H23NO3 | 217.31 g/mol | Cytotoxicity in GBM Cells |
Q & A
Q. What are the standard synthetic routes for carbamic acid esters with hydroxymethyl and propyl substituents, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves coupling hydroxymethyl-propylamine with chloroformates or activated carbonyl derivatives under anhydrous conditions. For example, sodium borohydride-mediated asymmetric reduction in alcohol/halogenated solvent mixtures (e.g., methanol/dichloromethane) at low temperatures (-15°C to 0°C) achieves high stereoselectivity (>99% ee) . Optimization includes solvent polarity adjustments to stabilize intermediates and control reaction kinetics. Yield improvements (e.g., >78%) are achieved via stepwise temperature ramping and excess reducing agents.
Q. How are structural purity and stereochemistry confirmed for carbamic acid esters?
- Methodological Answer : Analytical workflows combine chiral HPLC with polarimetric detection to resolve enantiomers. For example, (1S,2R)-configured derivatives are validated using ¹H/¹³C NMR (e.g., δ 7.45 ppm for benzyl protons in DMSO-d₆) and HRMS-ESI (e.g., m/z 493 [MH⁺] for heteroaryl carbamates) . X-ray crystallography is employed for absolute configuration determination in crystalline derivatives .
Q. What role do protecting groups (e.g., tert-butyl esters) play in carbamate synthesis?
- Methodological Answer : The tert-butyloxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses. For instance, Boc-protected intermediates like (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester are deprotected under acidic conditions (HCl/dioxane) to yield free amines without side reactions .
Advanced Research Questions
Q. How can enzymatic catalysis improve enantioselectivity in carbamate synthesis compared to chemical methods?
- Methodological Answer : Microbial enzymes (e.g., Rhodococcus erythropolis SC 13845) catalyze stereospecific hydroxylation of ketone precursors to produce (1S,2R)-carbamates with >99.4% ee . Key advantages include milder reaction conditions (pH 7–8, 25–37°C) and reduced racemization. Comparative studies show chemical methods require chiral auxiliaries or ligands (e.g., BINAP), increasing cost and complexity .
Q. What strategies resolve contradictions in stereochemical outcomes between computational predictions and experimental data?
- Methodological Answer : Discrepancies arise from solvent effects or transition-state stabilization not captured in silico. For example, DFT calculations may predict (1R,2S) configurations, but experimental data (via NOESY NMR) reveal (1S,2R) dominance due to hydrogen bonding in polar solvents. Hybrid QM/MM simulations incorporating explicit solvent models improve agreement .
Q. How do substituent effects (e.g., chloro, methoxy) influence carbamate stability and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the carbamate carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis). Substituent positioning is critical: meta-chloro derivatives show 2-fold higher stability than para-analogs in aqueous buffers (pH 7.4). Hammett σ⁺ correlations quantify these effects .
Q. What advanced techniques characterize carbamate degradation pathways under oxidative stress?
- Methodological Answer : LC-MS/MS with isotopically labeled analogs tracks degradation products. For example, [¹³C]-labeled carbamates exposed to ROS (e.g., H₂O₂) reveal hydroxylated byproducts via radical intermediates. EPR spectroscopy identifies transient species, while Arrhenius plots model degradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
